molecular formula C18H14ClFN2O3 B2393598 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952968-27-3

2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2393598
CAS No.: 952968-27-3
M. Wt: 360.77
InChI Key: OTAAHWDVFFHYHN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization of the benzamide core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of metal-free synthetic routes for the formation of isoxazoles, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while cycloaddition reactions can produce diverse heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the substituted benzamide core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-24-13-5-2-4-11(8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)6-3-7-15(17)20/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAAHWDVFFHYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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